molecular formula C19H16ClNO5 B2964626 [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chlorobenzoate CAS No. 953008-58-7

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chlorobenzoate

Cat. No.: B2964626
CAS No.: 953008-58-7
M. Wt: 373.79
InChI Key: TWQDKQDBBGTSAC-UHFFFAOYSA-N
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Description

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chlorobenzoate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a dimethoxyphenyl group, and a chlorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chlorobenzoate typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of an appropriate precursor, such as a 3,4-dimethoxyphenyl-substituted nitrile oxide, with a suitable dipolarophile. The resulting oxazole intermediate is then esterified with 2-chlorobenzoic acid under conditions that promote ester formation, such as the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and esterification steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The dimethoxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: The chlorobenzoate ester can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chlorobenzoate can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the development of advanced materials. Its ability to undergo various chemical modifications makes it suitable for the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chlorobenzoate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The oxazole ring and dimethoxyphenyl group can interact with the active sites of these targets, while the chlorobenzoate ester can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

Compared to similar compounds, [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chlorobenzoate is unique due to its combination of an oxazole ring and a dimethoxyphenyl group. This structural feature allows it to undergo a wider range of chemical reactions and interact with a broader spectrum of biological targets, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO5/c1-23-16-8-7-12(9-18(16)24-2)17-10-13(21-26-17)11-25-19(22)14-5-3-4-6-15(14)20/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQDKQDBBGTSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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